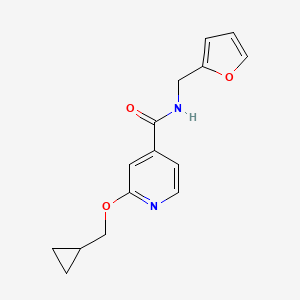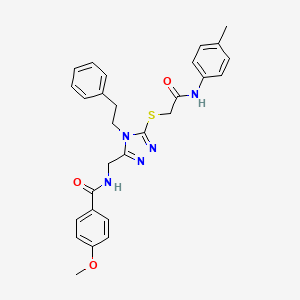
4-(Methylamino)-1lambda6-thiomorpholine-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methylamino)-1lambda6-thiomorpholine-1,1-dione, also known as Methiothepin, is a potent serotonin receptor antagonist. It is widely used in scientific research to study the mechanisms of serotonin in the central nervous system. Methiothepin has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in the field of neuroscience.
Mechanism of Action
4-(Methylamino)-1lambda6-thiomorpholine-1,1-dione acts as a competitive antagonist at serotonin receptors. It binds to the receptor site and prevents serotonin from binding, thus blocking the downstream signaling pathways. 4-(Methylamino)-1lambda6-thiomorpholine-1,1-dione has been found to have a higher affinity for certain serotonin receptor subtypes, such as 5-HT1A and 5-HT2A, compared to others.
Biochemical and Physiological Effects:
4-(Methylamino)-1lambda6-thiomorpholine-1,1-dione has been found to have a wide range of biochemical and physiological effects. It has been shown to decrease the activity of serotonergic neurons in the central nervous system, leading to a decrease in serotonin release. 4-(Methylamino)-1lambda6-thiomorpholine-1,1-dione has also been found to decrease the activity of dopaminergic neurons in the mesolimbic pathway, which may contribute to its antipsychotic effects.
Advantages and Limitations for Lab Experiments
4-(Methylamino)-1lambda6-thiomorpholine-1,1-dione is a valuable tool for researchers studying the role of serotonin in the central nervous system. Its potent antagonistic effects make it useful for studying the downstream signaling pathways of serotonin receptors. However, its high affinity for certain receptor subtypes may limit its usefulness in certain experiments. Additionally, 4-(Methylamino)-1lambda6-thiomorpholine-1,1-dione has been found to have some off-target effects, which may complicate the interpretation of results.
Future Directions
There are many potential future directions for research involving 4-(Methylamino)-1lambda6-thiomorpholine-1,1-dione. One area of interest is the role of serotonin in mood disorders, such as depression and anxiety. 4-(Methylamino)-1lambda6-thiomorpholine-1,1-dione may be useful in studying the downstream effects of serotonin receptor activation in these disorders. Additionally, 4-(Methylamino)-1lambda6-thiomorpholine-1,1-dione may be useful in studying the role of serotonin in addiction and substance abuse. Further research is needed to fully understand the mechanisms of action of 4-(Methylamino)-1lambda6-thiomorpholine-1,1-dione and its potential applications in scientific research.
Synthesis Methods
4-(Methylamino)-1lambda6-thiomorpholine-1,1-dione can be synthesized through a multi-step process starting with the reaction of 4-chlorothiophenol with methylamine. The resulting intermediate is then reacted with ethyl chloroformate to form the desired product. The final product is purified through recrystallization and characterized through various analytical techniques.
Scientific Research Applications
4-(Methylamino)-1lambda6-thiomorpholine-1,1-dione is widely used in scientific research to study the mechanisms of serotonin in the central nervous system. It has been found to be a potent antagonist of various serotonin receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT2A, and 5-HT2C. 4-(Methylamino)-1lambda6-thiomorpholine-1,1-dione has been used to study the role of serotonin in various physiological processes, including mood regulation, appetite, and sleep.
properties
IUPAC Name |
N-methyl-1,1-dioxo-1,4-thiazinan-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S/c1-6-7-2-4-10(8,9)5-3-7/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPARIXQJVGOVEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNN1CCS(=O)(=O)CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylamino)-1lambda6-thiomorpholine-1,1-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-fluorobenzamide](/img/structure/B2939172.png)
![2-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2939174.png)

![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2939177.png)
![1-(4-Methoxyphenyl)-4-methyl-8-phenoxy-2,3-dihydropyrrolo[3,2-c]quinoline](/img/structure/B2939178.png)

![3-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-ethylphenyl)benzamide](/img/structure/B2939181.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2939183.png)
![Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2939184.png)

![(E)-3-(dimethylamino)-1-[2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B2939188.png)
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(quinolin-2-yl)methanone](/img/structure/B2939190.png)